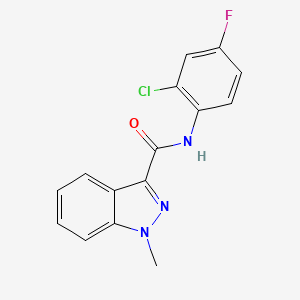
N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, tak-242, has been shown to selectively inhibit toll-like receptor 4 (tlr4) .
Mode of Action
Tak-242, a similar compound, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Biochemical Pathways
It also inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .
Result of Action
Tak-242, a similar compound, has been shown to suppress the production of no, tumor necrosis factor-α (tnf-α), and interleukin (il)-6 . It also inhibits mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions to introduce the indazole moiety and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted indazole derivatives .
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Used as CDK2 inhibitors in cancer treatment.
Uniqueness
N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c1-20-13-5-3-2-4-10(13)14(19-20)15(21)18-12-7-6-9(17)8-11(12)16/h2-8H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXMDGYRHSJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2772627.png)
![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)
![(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B2772631.png)

![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)
![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![N'-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2772641.png)
![3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772642.png)
![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)

![2-[1-(cyclopropanesulfonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772645.png)
![5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2772646.png)
